molecular formula C14H11NO3S B4232469 1-(3-Nitrophenyl)-2-phenylsulfanylethanone

1-(3-Nitrophenyl)-2-phenylsulfanylethanone

Cat. No.: B4232469
M. Wt: 273.31 g/mol
InChI Key: AKVORDXUPYCYEI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-(phenylthio)ethanone is an organic compound characterized by the presence of a nitrophenyl group and a phenylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-2-phenylsulfanylethanone typically involves the reaction of 3-nitrobenzaldehyde with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-2-(phenylthio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin (Sn) and hydrochloric acid (HCl)

    Oxidation: Hydrogen peroxide (H2O2)

    Substitution: Amines or alcohols in the presence of a base

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-2-(phenylthio)ethanone

    Oxidation: 1-(3-Nitrophenyl)-2-(phenylsulfonyl)ethanone

    Substitution: Corresponding substituted ethanone derivatives

Scientific Research Applications

1-(3-Nitrophenyl)-2-(phenylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-phenylsulfanylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biomolecules, while the phenylthio group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-(phenylthio)ethanone: Similar structure but with the nitro group in the para position.

    1-(3-Nitrophenyl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a phenylthio group.

    1-(3-Nitrophenyl)-2-(phenylsulfonyl)ethanone: Similar structure but with a sulfonyl group instead of a thio group.

Uniqueness

1-(3-Nitrophenyl)-2-(phenylthio)ethanone is unique due to the combination of the nitrophenyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(10-19-13-7-2-1-3-8-13)11-5-4-6-12(9-11)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVORDXUPYCYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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